molecular formula C13H27Cl2N3O B1431800 [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride CAS No. 1423023-89-5

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride

Cat. No. B1431800
M. Wt: 312.3 g/mol
InChI Key: WTKVHKZVHBKMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain. MEM has been used in a variety of studies to elucidate the mechanisms underlying dopamine regulation and to investigate its potential therapeutic applications.

Scientific Research Applications

Muscarinic M2 Receptor Antagonism

Studies have highlighted the selectivity of certain compounds for the muscarinic M2 receptor, a type of receptor implicated in various physiological processes. A derivative, 4-cyclohexyl-alpha-[4-[[4-methoxyphenyl(S)-sufinyl]phenyl]-1-piperazineacetonitrile, demonstrated significant affinity and selectivity, indicating its potential application in related pharmacological research (Kozlowski et al., 2000).

Synthesis and Characterization for New Psychoactive Substances (NPS)

The compound has been referenced in the context of synthesizing and characterizing new psychoactive substances (NPS), which are emerging drugs of abuse. This research plays a crucial role in identifying and understanding the properties and potential risks associated with these substances (Power et al., 2014).

Intermediate in Synthesis of Medicinal Drugs

The compound is widely used as an intermediate in the synthesis of medicinal drugs. The research focuses on developing efficient methods for obtaining this compound, crucial for the large-scale production of various pharmaceuticals (Kushakova et al., 2004).

ABCB1 Inhibitors for Cancer Therapy

Derivatives of the compound have been explored for their role as ABCB1 inhibitors, a protein involved in drug resistance, particularly in cancer therapy. This research is vital for developing new therapeutic agents that can overcome drug resistance in cancer cells (Colabufo et al., 2008).

Histamine H4 Receptor Ligands

The compound's derivatives have been studied for their potential as ligands for the histamine H4 receptor, suggesting their application in treating immune diseases and inflammatory conditions (Karcz et al., 2010).

properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVHKZVHBKMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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